

Application Notes and Protocols: CRISPR Screen to Identify Genes Synergistic with (Rac)-Lisaftoclax

Author: BenchChem Technical Support Team. **Date:** December 2025

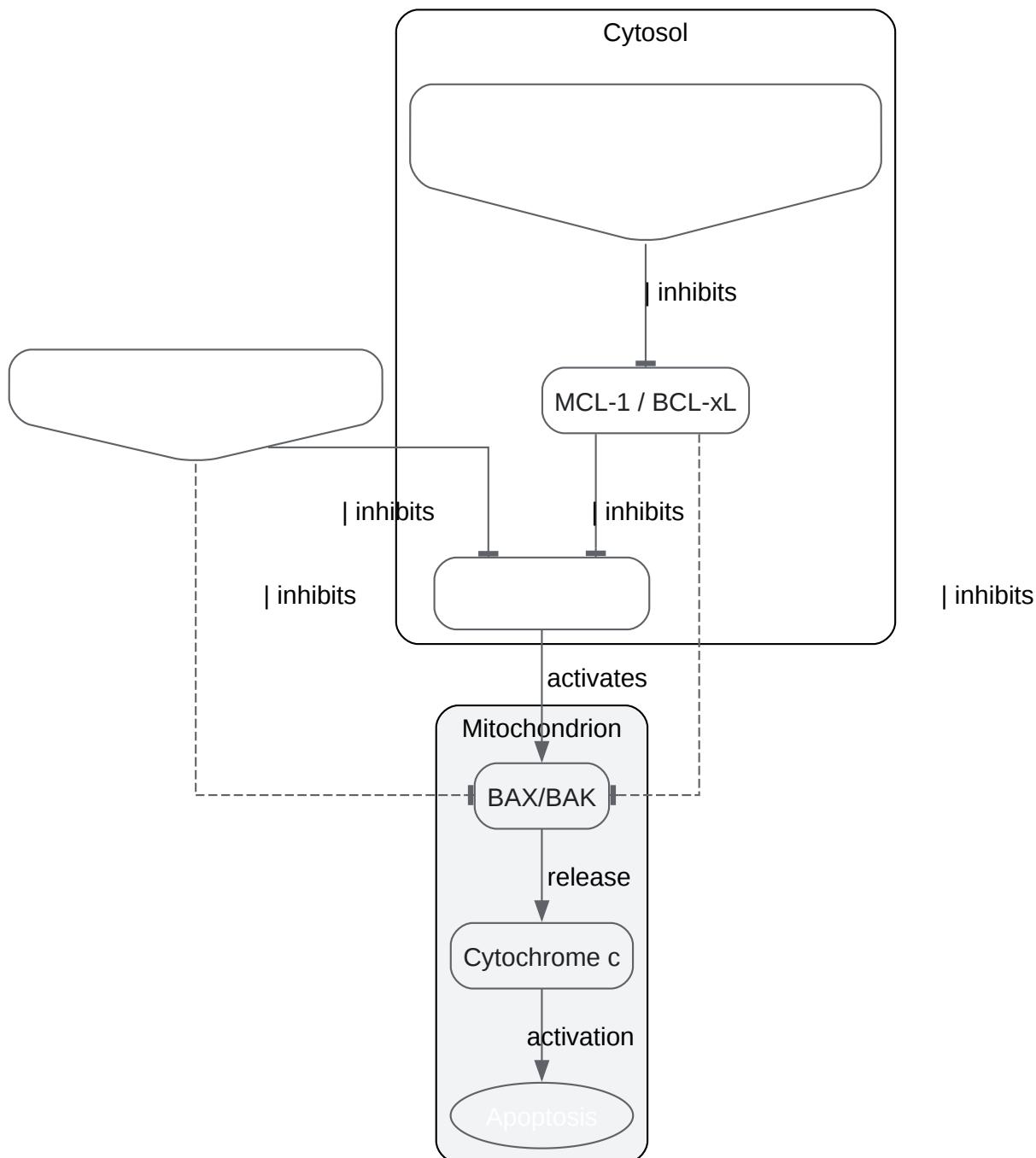
Compound of Interest

Compound Name: (Rac)-Lisaftoclax

Cat. No.: B12304416

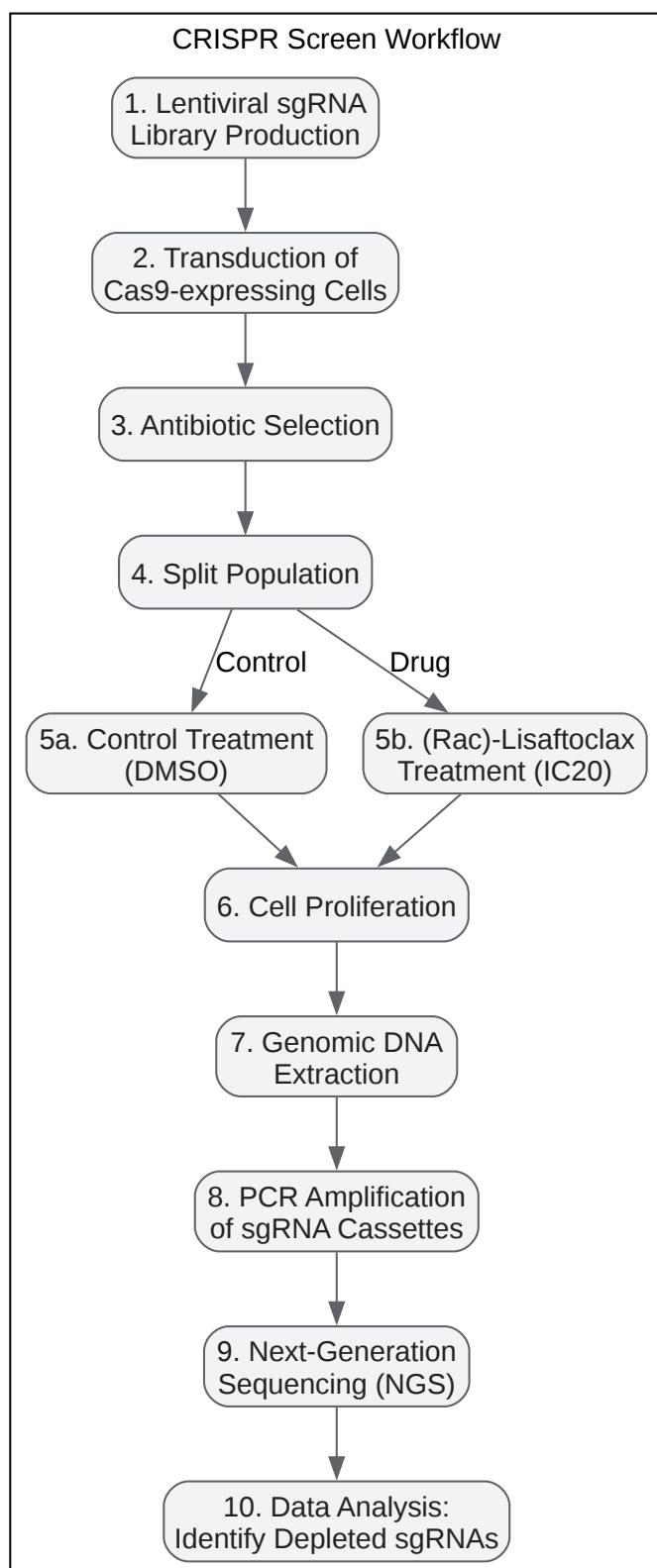
[Get Quote](#)

Introduction


(Rac)-Lisaftoclax (also known as APG-2575) is a novel, orally bioavailable, selective small-molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein.^{[1][2][3]} Bcl-2 is a key anti-apoptotic protein that is frequently overexpressed in various hematologic malignancies, contributing to cancer cell survival and resistance to therapy.^[4] By binding to Bcl-2, Lisaftoclax disrupts the interaction between Bcl-2 and pro-apoptotic proteins like BIM, leading to the activation of the intrinsic apoptotic pathway and cancer cell death.^[3]

While Bcl-2 inhibitors have shown significant promise, the development of resistance remains a clinical challenge. Resistance can arise through various mechanisms, including the upregulation of other anti-apoptotic Bcl-2 family members, such as Myeloid Cell Leukemia-1 (MCL-1) and BCL-xL, which can compensate for the inhibition of Bcl-2.^{[5][6][7][8]} Identifying genes and pathways that, when inhibited, act synergistically with Lisaftoclax is crucial for developing effective combination therapies that can overcome or prevent resistance.

This document outlines a detailed protocol for a genome-wide CRISPR-Cas9 knockout screen designed to identify genes that are synergistic with **(Rac)-Lisaftoclax**. Such screens are powerful tools for systematically identifying genetic vulnerabilities in cancer cells and can reveal novel targets for combination therapies.^{[9][10][11][12]} The protocol is based on established methodologies for CRISPR-based drug synergy screening.^{[13][14]}


Signaling Pathway and Rationale for Synergy Screen

The intrinsic apoptotic pathway is tightly regulated by the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. **(Rac)-Lisaftoclax** selectively inhibits the anti-apoptotic protein Bcl-2. A CRISPR-Cas9 knockout screen can identify genes whose inactivation sensitizes cancer cells to Lisaftoclax, revealing synthetic lethal interactions. The primary hypothesis is that knocking out other anti-apoptotic genes (e.g., MCL1, BCL2L1 which encodes BCL-xL) or key regulators of their expression will lead to a synergistic increase in apoptosis when combined with Lisaftoclax treatment.

[Click to download full resolution via product page](#)**Figure 1:** BCL-2 Family Apoptosis Signaling Pathway.

Experimental Workflow

The experimental workflow for the CRISPR screen involves transducing a cancer cell line with a genome-wide sgRNA library, followed by selection and subsequent treatment with a sub-lethal dose of **(Rac)-Lisافتoclax**. The relative abundance of sgRNAs in the Lisافتoclax-treated versus control populations is then determined by next-generation sequencing (NGS) to identify sgRNAs that are depleted, indicating synthetic lethality.

[Click to download full resolution via product page](#)

Figure 2: Experimental Workflow for the CRISPR-Cas9 Screen.

Detailed Experimental Protocols

Cell Line Selection and Culture

- Cell Line: A human hematologic malignancy cell line known to be sensitive to Bcl-2 inhibition (e.g., a diffuse large B-cell lymphoma or chronic lymphocytic leukemia cell line) should be used. The cell line must first be stably transduced to express Cas9 nuclease.
- Culture Conditions: Cells should be cultured in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

sgRNA Library and Lentivirus Production

- sgRNA Library: A genome-wide human sgRNA library (e.g., Brunello or GeCKO v2) should be used.^[13] These libraries contain multiple sgRNAs targeting each gene in the genome, as well as non-targeting control sgRNAs.
- Lentivirus Production: The sgRNA library is packaged into lentiviral particles by co-transfected HEK293T cells with the library plasmid pool and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G). Viral supernatant is harvested at 48 and 72 hours post-transfection, pooled, and concentrated.

CRISPR-Cas9 Screen

- Transduction: The Cas9-expressing cancer cells are transduced with the sgRNA lentiviral library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA. A sufficient number of cells should be transduced to achieve a representation of at least 200-500 cells per sgRNA in the library.
- Antibiotic Selection: Transduced cells are selected with an appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.
- Drug Treatment: After selection, the cell population is split into two groups. One group is treated with a sub-lethal concentration of **(Rac)-Lisافتولکس** (e.g., IC₂₀, the concentration that inhibits growth by 20%), and the other group is treated with the vehicle control (DMSO).

- Cell Proliferation and Harvesting: The cells are cultured for a period that allows for sufficient population doublings to observe the effects of gene knockout (typically 14-21 days). The cell population is maintained at a coverage of at least 200-500 cells per sgRNA throughout the experiment. At the end of the treatment period, cells are harvested.

Next-Generation Sequencing (NGS) and Data Analysis

- Genomic DNA Extraction and sgRNA Amplification: Genomic DNA is extracted from both the control and Lisafoclax-treated cell populations. The sgRNA cassettes are amplified from the genomic DNA using PCR.
- NGS: The amplified sgRNA libraries are sequenced on a high-throughput sequencing platform.
- Data Analysis: The sequencing reads are mapped to the sgRNA library to determine the abundance of each sgRNA in each condition. A statistical analysis (e.g., using MAGeCK) is performed to identify sgRNAs that are significantly depleted in the Lisafoclax-treated population compared to the control population. Genes for which multiple sgRNAs are depleted are considered synergistic hits.

Hypothetical Data Presentation

The results of the CRISPR screen would identify a set of genes whose knockout enhances the cytotoxic effects of **(Rac)-Lisafoclax**. This data can be summarized in tables for clarity and ease of comparison.

Table 1: Top Hypothetical Gene Hits from the CRISPR Screen

Gene Symbol	Gene Name	Putative Function	Synergy Score*	p-value
MCL1	Myeloid Cell Leukemia-1	Anti-apoptotic Bcl-2 family member	-2.85	< 0.001
BCL2L1	Bcl-2-like 1 (BCL-xL)	Anti-apoptotic Bcl-2 family member	-2.52	< 0.001
PIK3CA	Phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha	Pro-survival signaling (PI3K-Akt pathway)	-2.18	< 0.005
BRAF	B-Raf proto-oncogene, serine/threonine kinase	Pro-survival signaling (MAPK pathway)	-1.95	< 0.01
CREBBP	CREB binding protein	Transcriptional coactivator, histone acetyltransferase	-1.79	< 0.01
YAP1	Yes-associated protein 1	Transcriptional coactivator, Hippo pathway effector	-1.63	< 0.05

*Synergy Score is represented as a log2 fold change of sgRNA abundance in the Lisafoclax-treated vs. control group. A more negative score indicates a stronger synergistic effect.

Table 2: Pathway Analysis of Synergistic Gene Hits

Pathway	Number of Genes	Enrichment p-value
Intrinsic Apoptosis Pathway	5	< 0.001
PI3K-Akt Signaling Pathway	8	< 0.005
MAPK Signaling Pathway	6	< 0.01
Hippo Signaling Pathway	4	< 0.05
Transcriptional Regulation	12	< 0.05

Conclusion and Future Directions

A genome-wide CRISPR-Cas9 screen is a robust method for identifying genes that are synergistic with the Bcl-2 inhibitor **(Rac)-Lisافتولکس**. The hypothetical results presented here suggest that targeting other anti-apoptotic Bcl-2 family members like MCL-1 and BCL-xL, as well as key pro-survival signaling pathways such as PI3K-Akt and MAPK, could be effective combination strategies.

The top gene hits from such a screen would require further validation through individual gene knockouts and treatment with small molecule inhibitors targeting these genes or their protein products. Successful validation would provide a strong rationale for advancing these combination therapies into preclinical and clinical development, with the potential to improve patient outcomes and overcome resistance to Bcl-2 inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ascentage Pharma Announces Its Novel Bcl-2 Inhibitor Lisافتولکس Approved by China NMPA, Ushering in a New Era for the Treatment of CLL/SLL - [ascentage.com]
- 2. targetedonc.com [targetedonc.com]

- 3. Lisaftoclax (APG-2575) Is a Novel BCL-2 Inhibitor with Robust Antitumor Activity in Preclinical Models of Hematologic Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ascentage Pharma Announces a New Drug Application for Its Novel Bcl-2 Inhibitor Lisaftoclax Accepted and Recommended Priority Review Designation by CDE of China NMPA - [ascentage.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Genetic events associated with venetoclax resistance in CLL identified by whole-exome sequencing of patient samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genetic events associated with venetoclax resistance in CLL identified by whole-exome sequencing of patient samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. horizontdiscovery.com [horizontdiscovery.com]
- 10. Synergistic drug combinations for cancer identified in a CRISPR screen for pairwise genetic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CRISPR-Cas System Is an Effective Tool for Identifying Drug Combinations That Provide Synergistic Therapeutic Potential in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Genome-wide CRISPR-Cas9 screen identifies rationally designed combination therapies for CRLF2-rearranged Ph-like ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gene Essentiality Profiling Reveals Gene Networks and Synthetic Lethal Interactions with Oncogenic Ras - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: CRISPR Screen to Identify Genes Synergistic with (Rac)-Lisaftoclax]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12304416#crispr-screen-to-identify-genes-synergistic-with-rac-lisaftoclax>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com